7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multistep reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . The reaction conditions involve microwave irradiation, which accelerates the reaction and enhances the yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process can be optimized for large-scale production by adjusting the reaction parameters such as temperature, time, and microwave power. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it acts as an inhibitor of phosphodiesterase enzymes, which play a role in cardiovascular function . Additionally, it may interact with other molecular targets involved in cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core structure and exhibit comparable biological activities.
Triazole derivatives: Compounds such as fluconazole and voriconazole, which contain a triazole moiety, have similar chemical properties and biological activities.
Uniqueness
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in chemical synthesis and a promising candidate for therapeutic applications.
Biological Activity
7-Methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H6F3N5O2
- CAS Number : 923130-33-0
- Molecular Weight : 217.15 g/mol
Biological Activity Overview
Research indicates that compounds derived from the triazolo[1,5-a]pyrimidine scaffold exhibit various biological activities. The following sections summarize specific activities observed in studies involving this compound.
Antiviral Activity
A study explored the antiviral properties of triazolo[1,5-a]pyrimidines against HIV. The derivatives demonstrated significant inhibitory effects on HIV-1 replication. For instance, specific analogues showed IC50 values in the micromolar range (e.g., 13.1 µM) against RNase H activity, which is crucial for HIV replication .
Anticancer Properties
Another area of research focused on the anticancer potential of triazolo[1,5-a]pyrimidines. Compounds within this class have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
For example, derivatives with certain substituents displayed enhanced activity against various cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for viral replication and cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the efficacy of various triazolo derivatives against HIV. The compound exhibited a dose-dependent response with significant inhibition observed at concentrations as low as 10 µM. This suggests potential for further development as an antiviral agent .
Case Study 2: Cytotoxicity Assessment
An MTT assay was performed to evaluate the cytotoxic effects of the compound on human cancer cell lines. Results indicated that at concentrations below 50 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for further investigations .
Data Summary Table
Properties
IUPAC Name |
7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-3-4(5(16)17)2-12-7-13-6(8(9,10)11)14-15(3)7/h2H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZDVMZVCFFJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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